Product packaging for Basic brown 16(Cat. No.:CAS No. 26381-41-9)

Basic brown 16

Cat. No.: B008369
CAS No.: 26381-41-9
M. Wt: 356.8 g/mol
InChI Key: UXEAWNJALIUYRH-UHFFFAOYSA-N
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Description

Significance of Azo Dyes in Contemporary Science

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). jchemrev.com Their widespread use in industries such as textiles, leather, paper, and cosmetics stems from their cost-effective synthesis, broad color spectrum, and good stability. jchemrev.comcdnsciencepub.com In the realm of scientific research, azo dyes are invaluable for several reasons. They serve as model compounds for studying the environmental fate and degradation of industrial effluents, given that a significant percentage of these dyes are lost during the dyeing process. cdnsciencepub.com Furthermore, their chemical structure allows for modifications, making them suitable for applications in analytical chemistry as metal ion indicators and in the development of advanced materials and polymers. jchemrev.com The study of azo dyes also extends to understanding their interactions with biological systems, a field spurred by the discovery of the antimicrobial properties of Prontosil, an early azo dye, which is metabolized into an active sulfonamide. tandfonline.comtandfonline.com

Role of Basic Brown 16 as a Model Compound for Academic Inquiry

This compound, a cationic monoazo dye, has emerged as a significant model compound in academic research, particularly in environmental science and materials chemistry. mdpi.com Its use in hair coloring formulations and other industrial applications provides a practical context for its study. europa.eueuropa.eu Researchers utilize this compound to investigate the efficacy of various wastewater treatment technologies, including adsorption, coagulation-flocculation, and advanced oxidation processes. cdnsciencepub.commdpi.com Its well-defined chemical structure and properties allow for systematic studies on the mechanisms of dye removal and degradation. The compound's interaction with different materials, such as natural adsorbents and textiles, also makes it a valuable subject for optimizing dyeing processes and developing more sustainable industrial practices. mdpi.comnumberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClN4O B008369 Basic brown 16 CAS No. 26381-41-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.ClH/c1-23(2,3)16-10-4-13-5-11-18(24)19(17(13)12-16)22-21-15-8-6-14(20)7-9-15;/h4-12H,1-3H3,(H2-,20,21,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEAWNJALIUYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=C(C=C3)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874043
Record name Basic Brown 16
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26381-41-9
Record name Basic Brown 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26381-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 12250
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenaminium, 8-[2-(4-aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Basic Brown 16
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [8-[(p-aminophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical and Physical Properties

Basic Brown 16 is chemically identified as [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride. nih.gov It belongs to the single azo class of dyes. worlddyevariety.com

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride nih.gov
CAS Number 26381-41-9 nih.govworlddyevariety.com
Molecular Formula C₁₉H₂₁ClN₄O nih.govworlddyevariety.comcymitquimica.com
Molecular Weight 356.85 g/mol nih.govworlddyevariety.com

The physical properties of this compound determine its behavior in various applications and environmental conditions.

Table 2: Physical Properties of this compound

Property Value
Appearance Dark green to black powder europa.eu
Melting Point 169-175 °C europa.eu
Solubility in Water > 100 g/L at room temperature europa.eu

Mechanistic Investigations of Basic Brown 16 Interactions with Biological Matrices

Molecular Affinity and Binding Dynamics with Hair Keratin (B1170402)

The efficacy of Basic Brown 16 as a hair colorant is fundamentally governed by its molecular affinity for and binding dynamics with hair keratin. These processes are complex, involving a series of physicochemical interactions that lead to the deposition and retention of the dye within the hair fiber.

Cationic Dye-Substrate Interactions in Hair Fibers

This compound is a cationic, or basic, dye, meaning it carries a positive charge. cosmileeurope.eu This positive charge is a key determinant of its interaction with hair keratin. Hair fibers, particularly when damaged or chemically treated, possess a net negative charge due to the presence of carboxyl groups from the oxidation of amino acid residues. nih.gov This creates an electrostatic attraction between the cationic dye molecules and the anionic sites on the keratin protein. This ionic bonding is a primary driving force for the initial adsorption of this compound onto the hair cuticle and its subsequent penetration into the cortex.

Diffusion and Penetration Mechanisms within Hair Cuticle and Cortex

For a lasting coloring effect, this compound must not only bind to the surface of the hair but also penetrate the outer cuticle layer and diffuse into the cortex, where the bulk of the hair's pigment is located. The diffusion process is influenced by several factors, including the molecular size of the dye, the pH of the dyeing medium, and the condition of the hair. researchgate.netscconline.org

As a semi-permanent dye, this compound has a relatively low molecular weight, which facilitates its diffusion through the porous structure of the hair cuticle. mdpi.com The dyeing process is typically carried out under neutral to slightly alkaline conditions, which can cause the hair shaft to swell. This swelling opens up the cuticle scales, creating larger pores and facilitating the entry of dye molecules into the cortex. researchgate.net

Comparative Analysis of Interaction Profiles with Structurally Analogous Dyes

To better understand the performance of this compound, it is instructive to compare its interaction profile with that of structurally analogous cationic azo dyes commonly used in hair coloring, such as Basic Brown 17, Basic Red 76, and Basic Blue 99. These dyes share a similar cationic character and azo chromophore but differ in their specific molecular structures, which can influence their binding and diffusion properties. mdpi.comnih.gov

Elucidation of Structure-Activity Relationships in Hair Dyeing

The relationship between the chemical structure of a dye and its hair coloring activity is a central aspect of hair dye chemistry. For cationic azo dyes, key structural features that influence their performance include:

The nature and position of substituent groups: The presence of different functional groups on the aromatic rings of the azo dye can affect its color, solubility, and binding affinity. For instance, the addition of nitro or methoxy (B1213986) groups can alter the electronic properties of the molecule and, consequently, its interaction with keratin. researchgate.net

Charge distribution: The distribution of the positive charge across the dye molecule can influence the strength and specificity of its electrostatic interactions with the negatively charged sites on keratin.

By comparing the performance of this compound with its analogs, it is possible to deduce structure-activity relationships that can guide the design of new and improved hair dyes.

Comparative Binding Efficiencies and Substrate Specificity

While quantitative data on the binding efficiencies of this compound and its direct analogs are scarce in the public domain, the principles of physical chemistry suggest that variations in their molecular structures will lead to differences in their binding affinities for hair keratin. For example, a dye with a higher density of positive charge or more extensive aromatic regions for hydrophobic interactions would be expected to exhibit a stronger binding affinity.

The following table provides a comparative overview of the physicochemical properties of this compound and some of its structurally analogous dyes, which can infer potential differences in their binding efficiencies.

Compound NameChemical ClassMolecular Weight ( g/mol )Key Structural Features
This compound Cationic Monoazo356.8Contains a p-phenylenediamine (B122844) moiety and a trimethylammonium group.
Basic Brown 17 Cationic Monoazo401.85Similar to this compound but with an additional nitro group. cir-safety.org
Basic Red 76 Cationic Monoazo-Contains a methoxybenzene and a hydroxynaphthalene moiety. nih.gov
Basic Blue 99 Cationic-Naphthoquinoneimine color.

The differences in molecular weight and substituent groups among these dyes would likely translate to variations in their diffusion rates and binding strengths, ultimately affecting their color intensity, longevity, and fading characteristics. Further quantitative studies are needed to establish a definitive ranking of their binding efficiencies and to fully elucidate the structure-property relationships that govern their performance as hair colorants.

Analytical Techniques for Characterization

Spectroscopic Methods

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the concentration of the dye in solutions and to monitor its degradation during treatment processes. The purity of this compound batches can also be assessed using UV/Vis analysis with calculated extinction coefficients. europa.eu

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is utilized to identify the functional groups present in the dye molecule, confirming its chemical structure. For instance, FT-IR spectra can confirm the presence of -C-O, =C–H, C=C, -C-O-C, and O-H bonds. mdpi.com

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the separation, identification, and quantification of this compound. europa.eu It is also used to detect and identify impurities in the dye batches. europa.eu

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis of the dye and to monitor the progress of its synthesis or degradation reactions.

Applications in Research

Environmental Studies

Due to its presence in industrial wastewater, this compound is frequently used as a model pollutant to study the effectiveness of various water treatment methods. mdpi.com Research has focused on its removal from aqueous solutions using low-cost adsorbents like durian shells. mdpi.com Studies have optimized parameters such as pH, contact time, adsorbent dosage, and initial dye concentration to maximize removal efficiency, which is often measured by decolorization and reduction in chemical oxygen demand (COD). mdpi.com

Materials Science

In materials science, this compound is used in studies related to the dyeing of textiles and other materials. Its cationic nature allows it to bind effectively to negatively charged substrates like hair keratin (B1170402). Research in this area aims to understand the interactions between the dye and the material to improve dyeing efficiency, colorfastness, and to develop more sustainable dyeing processes. numberanalytics.com

Advanced Analytical Methodologies for Basic Brown 16 Research

Spectroscopic Characterization and Structural Elucidation

Spectroscopy is a cornerstone in the analysis of Basic Brown 16, utilizing the interaction of electromagnetic radiation with the molecule to reveal information about its structure, concentration, and chemical bonds.

UV-Visible spectroscopy is a versatile tool for both the qualitative and quantitative assessment of this compound, owing to its nature as an azo dye which absorbs light in the visible and ultraviolet regions. docbrown.info Qualitatively, the absorption spectrum provides a characteristic fingerprint. This compound exhibits distinct absorption maxima (λmax) at 218 nm, 259 nm, and 478 nm. europa.eu The peak at 478 nm is responsible for its brown color.

Quantitatively, the intensity of absorption at these wavelengths is directly proportional to the concentration of the dye in a solution, a principle used to determine dye content. europa.eueuropa.eu For instance, analysis of one batch of this compound using calculated extinction coefficients determined the dye content to be between 50-60%. europa.eueuropa.eu In another application, a High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) selected a maximum wavelength of 488 nm to quantify this compound. researchgate.net

Table 1: UV-Visible Spectroscopic Data for this compound

Wavelength (λmax) Molar Extinction Coefficient (ε) Source
218 nm 37430 europa.eu
259 nm 18630 europa.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR analysis, specific proton environments are resolved, with characteristic peaks observed at δ 3.3 ppm, corresponding to the trimethylammonium group (N(CH₃)₃), and in the range of δ 7.8–8.2 ppm, which are assigned to the aromatic protons. The combination of ¹H and ¹³C-NMR allows for a complete assignment of the aromatic and aliphatic proton environments.

NMR is also utilized for purity assessment. europa.eu For example, NMR assays of different batches have determined purities of 89.1% (w/w) and 65.7% (w/w). europa.eu Interestingly, research has noted discrepancies between purity values obtained by NMR versus those from UV/VIS analysis for the same batch, highlighting the importance of using multiple analytical methods for cross-validation. europa.eu

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) Assignment Source
3.3 ppm Protons of the trimethylammonium group (-N(CH₃)₃)

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. This technique is used to verify the identity of the compound. europa.eu For azo dyes like this compound, FT-IR is particularly useful for identifying key functional groups such as amines and the characteristic azo bond (N=N), which shows stretching vibrations in the 1500–1600 cm⁻¹ region. The spectrum for this compound has been recorded using the KBr-Pellet technique. nih.gov

Raman spectroscopy provides a detailed vibrational fingerprint of a molecule, offering insights into its structure and chemical bonding. nih.gov This technique is complementary to FT-IR spectroscopy. By analyzing the inelastic scattering of monochromatic light, a Raman spectrum reveals the vibrational modes of a molecule. youtube.com This allows for the identification of specific chemical structures and can be used to differentiate between compounds with very similar structures, such as jadeite and omphacite, by detecting subtle shifts in their respective spectral peak positions. youtube.com While specific Raman spectral data for this compound is not detailed in the provided research, the technique's ability to provide a unique "fingerprint" makes it a powerful tool for structural confirmation and for studying molecular interactions and modifications. nih.gov

Chromatographic Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from impurities and for precise quantification. These techniques are critical for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. The method typically utilizes a reverse-phase C18 column, which separates compounds based on their hydrophobicity. researchgate.net A mobile phase, often a mixture of solvents like acetonitrile (B52724) and water, carries the sample through the column, and a UV-Vis detector is used for quantification, typically set to the λmax of the dye (around 450–550 nm).

HPLC analysis has been instrumental in impurity profiling, capable of detecting and separating numerous minor components. In one analysis, HPLC identified at least 10 additional impurities in a batch of this compound, which accounted for approximately 0.5% of the material. europa.eu Purity assays by HPLC have recorded values as high as 99.5% by area. europa.eu

A specific, validated HPLC-DAD method was developed for the analysis of this compound along with other semi-permanent dyes. researchgate.net This method demonstrates the precise control over experimental parameters required for robust and reproducible results. researchgate.net

Table 3: Example HPLC Method for this compound Analysis

Parameter Specification Source
Column Shimadzu CLC-ODS (C18), 25 cm × 4.6 mm, 5 μm researchgate.net
Mobile Phase Acetonitrile/Water (65:35 v/v) with ionic liquid modifier researchgate.net
Flow Rate 0.4 mL/min researchgate.net
Column Temperature 40 °C researchgate.net

| Detection | Diode Array Detector (DAD) at 488 nm | researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry due to its simplicity, speed, and high sensitivity. libretexts.org It is an invaluable tool for qualitatively monitoring the progress of a chemical reaction, such as the synthesis of this compound. libretexts.orgiastate.edu The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat plate) and a liquid mobile phase (the eluting solvent). chemistryhall.comyoutube.com

The process involves applying a small spot of the reaction mixture onto a baseline drawn on the TLC plate. youtube.com For effective monitoring, it is standard practice to also spot the initial starting materials and a "co-spot" containing both the reaction mixture and the starting materials. iastate.educhemistryhall.com The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system. As the solvent moves up the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.commsu.edu

The progress of the reaction is observed by the changes in the spotting pattern on the TLC plate over time.

Initial State (Time = 0): A spot corresponding to the starting material(s) will be visible at a certain Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

During Reaction: As the reaction proceeds, the intensity of the starting material spot(s) will decrease, and a new spot, corresponding to the product (this compound), will appear at a different Rf value. msu.edu

Completion: The reaction is considered complete when the spot for the starting material has entirely disappeared, leaving only the product spot. chemistryhall.com

Visualization of the spots is often achieved under UV light if the compounds are UV-active, or by using chemical staining agents like potassium permanganate (B83412) that react to produce colored spots. youtube.com

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

This table simulates the data obtained from TLC plates at different intervals during a hypothetical synthesis of this compound from a precursor. The solvent system is selected to achieve good separation.

Time PointStarting Material Spot (Rf = 0.65)Product Spot (this compound) (Rf = 0.40)Observations
0 minPresent (Intense)AbsentReaction initiated.
30 minPresent (Less Intense)Present (Faint)Product formation has begun.
60 minPresent (Faint)Present (Intense)Significant conversion to product.
90 minAbsentPresent (Intense)Reaction is complete.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly powerful and sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.govyoutube.com This method is exceptionally suited for detecting and quantifying substances at very low concentrations (trace analysis) and for identifying unknown compounds like metabolites. youtube.comyoutube.com

Trace Analysis: In the manufacturing of this compound, LC-MS/MS can be employed to detect and quantify trace-level impurities, such as unreacted starting materials, byproducts, or contaminants. The LC system first separates the components of the complex mixture. youtube.com These separated components then enter the mass spectrometer, where they are ionized. The first mass analyzer selects a specific ion (a precursor ion), which is then fragmented in a collision cell. The second mass analyzer separates these resulting fragment ions (product ions), creating a unique fragmentation pattern that serves as a structural fingerprint for highly specific and sensitive quantification. youtube.com

Metabolite Identification: When studying the environmental fate or biological interactions of this compound, identifying its breakdown products (metabolites) is crucial. ijpras.com LC-MS/MS is the premier tool for this purpose. nih.gov A biological or environmental sample is analyzed, and the instrument is set to look for molecules with predicted metabolic modifications (e.g., hydroxylation, demethylation) of the parent compound. By comparing the retention times and fragmentation patterns of suspected metabolites with those of the parent compound or synthesized standards, their structures can be confidently elucidated. ijpras.comnih.gov

Table 2: Potential Ions in LC-MS/MS Analysis Related to this compound

This table shows hypothetical mass-to-charge ratio (m/z) values for this compound and a potential trace impurity or metabolite that could be identified using LC-MS/MS.

CompoundFormulaPrecursor Ion (m/z) [M+H]⁺Key Product Ion(s) (m/z)Analytical Purpose
This compoundC₁₉H₂₁N₄⁺317.1761289.1450, 198.1182Main Component Identification
Hydroxylated MetaboliteC₁₉H₂₁N₄O⁺333.1710315.1604, 198.1182Metabolite Identification
Impurity (Precursor A)C₁₂H₁₂N₂185.1073157.0761Trace Impurity Analysis

Microscopic and Surface Characterization Techniques

Understanding the physical form of a chemical compound is as important as knowing its chemical identity. Microscopic techniques are used to investigate the morphology, particle size, and surface features of solid materials like this compound.

Field Emission Scanning Electron Microscopy (FESEM) for Material Morphology

Field Emission Scanning Electron Microscopy (FESEM) is an advanced type of electron microscopy that provides exceptionally high-resolution images of a material's surface. spectral.se It is distinguished from conventional Scanning Electron Microscopy (SEM) by its use of a field emission gun as an electron source. youtube.com This source produces a much brighter and more coherent electron beam, enabling superior imaging quality and significantly higher resolution, often down to the nanometer scale. youtube.comiaea.org

In the analysis of this compound, FESEM is used to characterize the morphology of the compound in its solid or powdered form. The electron beam scans across the sample's surface, causing the emission of secondary electrons. youtube.com A detector collects these secondary electrons to form a detailed topographical image of the surface, revealing features such as:

Crystal Habit: Observing the characteristic shape and form of crystals, if the sample is crystalline.

Surface Texture: Visualizing the fine details of the surface, such as smoothness, roughness, or porosity.

Aggregation: Determining the extent to which primary particles clump together to form larger aggregates.

FESEM can also be equipped with detectors for backscattered electrons (BSE), which can provide information about the material's composition, as heavier elements backscatter electrons more strongly and appear brighter in the image. iaea.orgmdpi.com This high-resolution imaging is critical for quality control and for understanding how the physical properties of this compound might influence its application.

Table 3: Morphological Characteristics of this compound Determined by FESEM

This table outlines the types of morphological data that can be obtained for a solid sample of this compound using FESEM.

ParameterDescriptionTypical Data Range/Observation
Particle Shape The geometric form of individual particles.Irregular, spherical, crystalline, etc.
Average Particle Size The mean diameter of the particles.50 nm - 10 µm
Surface Topography The texture and features of the particle surfaces.Smooth, porous, fractured, layered.
State of Aggregation The degree to which particles are clustered.Loosely bound aggregates, sintered clusters.

Regulatory Science and Safety Assessment Frameworks for Basic Brown 16

International Regulatory Compliance and Inventory Status

The global trade and use of chemical compounds in cosmetic products necessitate a robust system of international regulatory compliance and inventory management. For Basic Brown 16, its status across key chemical inventories in major markets is a critical aspect of its regulatory profile.

This compound is listed in several key international chemical inventories, which is a fundamental requirement for its legal use in cosmetic and other industrial applications in these regions.

In the European Union, this compound is included in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the EC number 247-640-9 europa.eu. This listing signifies that the substance was on the European market between January 1, 1971, and September 18, 1981. Furthermore, it is a registered substance under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which is the comprehensive framework for the regulation of chemicals in the EU.

In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory patricemulato.comnih.govulprospector.com. The TSCA Inventory is a list of all existing chemical substances manufactured, processed, or imported in the U.S. The presence of this compound on this inventory means it is an "existing" chemical and not subject to the pre-manufacture notification (PMN) requirements for new chemicals.

Below is a table summarizing the listing status of this compound in these key inventories.

InventoryRegion/CountryIdentifier/Status
EINECS European UnionEC No. 247-640-9 europa.eu
REACH European UnionRegistered Substance
TSCA United StatesListed

The harmonization of regulatory requirements for cosmetic ingredients is an ongoing effort among international bodies to ensure consumer safety, facilitate trade, and reduce the need for duplicative testing. This is particularly relevant for widely used ingredients like hair dyes. The International Cooperation on Cosmetic Regulation (ICCR) is a key voluntary group of regulatory authorities from various countries that works towards regulatory alignment imrpress.com.

While there are no specific international harmonization mandates exclusively for this compound, the general principles of regulatory convergence apply. Regulatory bodies often consider the scientific opinions and assessments of their international counterparts. For instance, the European Commission's Scientific Committee on Consumer Safety (SCCS) opinions are highly influential and are often reviewed by other regulatory authorities worldwide. The push for using validated non-animal testing methods is another area of international cooperation that impacts the safety assessment of cosmetic ingredients globally researchgate.net.

Efforts to harmonize Good Manufacturing Practices (GMPs) for cosmetics, such as the FDA's consideration of the ISO 22716 standard, also contribute to a more unified global regulatory landscape ewg.org. These overarching harmonization efforts indirectly influence the regulatory environment for specific ingredients like this compound by promoting consistent safety standards and assessment methodologies across different markets.

Scientific Committee on Consumer Safety (SCCS) Evaluations

The Scientific Committee on Consumer Safety (SCCS) is an independent scientific body of the European Commission that provides opinions on the health and safety risks of non-food consumer products, including cosmetics. This compound has been the subject of several SCCS evaluations, particularly concerning its genotoxicity and mutagenicity.

The SCCS has issued multiple mandates for the re-evaluation of genotoxicity and mutagenicity data for this compound. These mandates were driven by the need to ensure that the available scientific evidence is sufficient to conclude on the safety of the substance when used in hair dye formulations.

Initial submissions of data on this compound in the early 2000s were deemed insufficient by the SCCNFP (the predecessor to the SCCS) to perform an adequate risk assessment europa.eu. This led to requests for further data, particularly on genotoxicity and mutagenicity, in line with the SCCNFP's strategy for testing hair dye ingredients europa.eu.

In a 2008 opinion, the Scientific Committee on Consumer Products (SCCP) concluded that aspects related to the genotoxicity potential of this compound required clarification europa.eu. This prompted further submissions of data from the cosmetics industry. A subsequent opinion in 2012 by the SCCS again highlighted the need for more conclusive data to rule out mutagenic potential ulprospector.com. Most recently, in March 2025, the SCCS accepted a new mandate to assess the safety of this compound in light of newly provided information on genotoxicity and complementary mutagenicity tests nih.gov.

The SCCS employs a rigorous risk assessment methodology to evaluate the safety of cosmetic ingredients. This involves a comprehensive review of all available toxicological data, including studies on acute toxicity, irritation, sensitization, and, crucially for hair dyes, genotoxicity and mutagenicity.

In its evaluations of this compound, the SCCS has focused on the three main endpoints of genotoxicity: gene mutations, chromosome aberrations, and aneuploidy europa.eu. The committee's opinions detail the review of various in vitro and in vivo studies. For instance, the SCCS noted that this compound induced gene mutations in bacteria and increased mutant frequency in mouse lymphoma cells europa.eu.

Cosmetic Ingredient Review (CIR) Expert Panel Assessments

The Cosmetic Ingredient Review (CIR) is an independent, non-profit scientific body in the United States that assesses the safety of ingredients used in cosmetics. The CIR Expert Panel, composed of world-renowned scientists and physicians, reviews and evaluates published and unpublished scientific data to make its safety assessments.

Comprehensive Safety Assessments and Data Gaps Identification

The safety of this compound has been subject to comprehensive evaluation by regulatory bodies, most notably the Scientific Committee on Consumer Safety (SCCS) in Europe. The assessment process has been iterative, involving multiple submissions of data by the cosmetics industry and subsequent reviews by the scientific committees.

Initial submissions for this compound were made in 1992, 2001, and 2005 by the European Cosmetics Toiletry and Perfumery Association (COLIPA), now known as Cosmetics Europe. europa.eu In 2003, the Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP), the precursor to the SCCS, concluded that the information provided was insufficient to perform an adequate risk assessment. europa.eu This highlighted significant data gaps and the committee determined it was not possible to assess the safe use of the substance at that time. europa.eu

Key data gaps identified by the SCCNFP included the need for:

A study on percutaneous absorption. europa.eu

Comprehensive data on its potential for genotoxicity and mutagenicity, in line with established testing strategies for hair dye ingredients. europa.eu

Following these findings, a 2008 opinion from the Scientific Committee on Consumer Products (SCCP) reiterated concerns, particularly regarding the genotoxic potential of the ingredient. europa.eu This led to further requests for data. A subsequent submission in 2012 by Cosmetics Europe included two new in vitro genotoxicity studies aimed at clarifying these concerns. europa.eu

Another point of complexity in the safety assessment is the composition of the marketed substance. Batches of this compound often have varying dye content because extenders, such as sodium chloride and/or saccharose, are added to the neat dye to standardize its color strength. europa.eueuropa.eu This variability requires that results from toxicity tests be recalculated to reflect the actual dye content of the specific batch tested. europa.eueuropa.eu

The table below summarizes the timeline and key events in the safety assessment of this compound.

Year of Submission/OpinionSubmitting/Reviewing BodyKey Findings and Data Gaps Identified
1992, 2001 COLIPAInitial data submissions for safety review. europa.eueuropa.eu
2003 SCCNFPConcluded information was insufficient for risk assessment. Identified data gaps in percutaneous absorption and genotoxicity. europa.eu
2005 COLIPASubmission of updated scientific data. europa.eu
2008 SCCPIssued an opinion highlighting that aspects related to genotoxicity potential required clarification. europa.eu
2012 Cosmetics EuropeSubmitted new in vitro genotoxicity studies to address outstanding safety concerns. europa.eu

Concentration of Use and Product Type Specific Safety Determinations

Regulatory and safety assessments for this compound are highly specific to its intended use in certain types of cosmetic products and the maximum concentration applied.

Product Type: this compound is used as a direct hair dye in non-oxidative hair coloring products. europa.eueuropa.eu This means it colors the hair directly without the need for a chemical reaction with an oxidizing agent like hydrogen peroxide. europa.eueuropa.eu Its function is to adhere to the hair surface, providing temporary or semi-permanent color. cosmileeurope.eu

Concentration of Use: The safety evaluations by European scientific committees have consistently focused on a specific maximum concentration. The SCCS assessed this compound for use in non-oxidative hair dye formulations with a maximum on-head concentration of 2.0%. europa.eueuropa.eu Based on the data provided, including the later genotoxicity studies, the SCCS concluded that the use of this compound as a non-oxidative hair dye with an on-head concentration of up to 2.0% is considered safe. europa.eu

The table below details the approved use and concentration limits for this compound.

ParameterSpecification
Product Type Non-oxidative hair dye formulations europa.eueuropa.eu
Function Direct hair dye europa.eucosmileeurope.eu
Maximum On-Head Concentration 2.0% europa.eueuropa.eu

Emerging Research Directions and Future Outlook for Basic Brown 16

Development of Sustainable Synthesis Routes

The traditional synthesis of azo dyes, including Basic Brown 16, often involves multi-step processes that can utilize harsh chemicals and generate significant waste. In line with the principles of green chemistry, researchers are now focusing on developing more sustainable and eco-friendly synthesis routes. rsc.orgnih.gov The goal is to create methods that are not only high-yielding but also minimize the use of hazardous substances and are performed under milder conditions. rsc.orgresearchgate.net

Key areas of development include:

Use of Greener Reagents: Research is exploring the replacement of conventional, often toxic, reagents with more environmentally benign alternatives. For instance, using methanol (B129727) as a methylating agent catalyzed by p-toluenesulfonic acid represents a greener approach compared to highly toxic agents like dimethyl sulfate. nih.gov

Solvent-Free and One-Pot Syntheses: Efforts are being made to design solvent-free reaction conditions or one-pot procedures where multiple reaction steps are carried out in a single reactor. rsc.org This approach reduces waste, energy consumption, and the need for purification of intermediate products. nih.gov

Continuous Flow Processes: Continuous flow reactors are being investigated as an alternative to traditional batch processing. This technology can offer better control over reaction parameters, leading to higher yields, improved reproducibility, and minimized thermal degradation of the product.

Catalytic Innovations: The development of novel catalysts is central to sustainable synthesis. This includes heterogeneous catalysts that can be easily recovered and reused, and photocatalysis, which utilizes light to drive chemical reactions, offering a green alternative to conventional energy sources. nih.govacs.org

These sustainable approaches aim to make the production of dyes like this compound more economically viable and environmentally responsible. researchgate.net

Advanced Biotechnological Approaches for Bioremediation

The presence of azo dyes like this compound in industrial wastewater is a significant environmental concern. mdpi.com Advanced biotechnological approaches are emerging as effective and sustainable methods for the remediation of dye-contaminated environments. researchgate.netfrontiersin.org These methods utilize the metabolic capabilities of plants, microorganisms, and enzymes to break down or remove pollutants. researchgate.net

Phytoremediation: This technique uses plants to decontaminate soil and water. researchgate.net Hairy root cultures are being studied as a model system to understand the mechanisms of plant-based remediation and to optimize the efficacy of plants as phytoremediators. researchgate.net

Microbial Degradation: Certain microorganisms can degrade azo dyes by cleaving the azo bond (-N=N-), which is responsible for their color. This process can lead to the formation of less harmful aromatic amines that can be further broken down. Research focuses on identifying and engineering microbes with enhanced dye-degrading capabilities. frontiersin.org

Biosorption: Low-cost, natural biomaterials are being investigated for their ability to adsorb dyes from aqueous solutions. A study on the use of durian shells as an adsorbent for this compound demonstrated significant removal efficiency. mdpi.com The process was optimized using response surface methodology (RSM) to determine the ideal conditions for pH, contact time, adsorbent dosage, and initial dye concentration. mdpi.com

Table 1: Optimal Conditions for this compound Adsorption using Durian Shell Adsorbent

Parameter Optimal Value Achieved Removal (Decolourisation) Achieved COD Removal
pH 8 77.61% 80.60%
Time 30 min 77.61% 80.60%
Durian Shell Dosage 1 g/L 77.61% 80.60%
Initial BB16 Conc. 15 mg/L 77.61% 80.60%

Data sourced from a 2020 study on the removal of this compound from aqueous solutions. mdpi.com

These biotechnological strategies offer a promising, eco-friendly alternative to conventional physicochemical treatment methods for dye-laden wastewater. mdpi.comfrontiersin.org

In Silico Modeling for Predictive Toxicology and Environmental Fate

In silico (computational) modeling is becoming an indispensable tool in modern toxicology and chemical safety assessment. nih.govfrontiersin.org These methods use computer simulations and quantitative structure-activity relationship (QSAR) models to predict the potential hazards of chemicals like this compound without the need for extensive and time-consuming laboratory testing. nih.govupf.edu

The core principle is that the chemical structure of a compound is related to its biological activity. nih.gov By analyzing the structure of this compound, models can predict various endpoints, including:

Mutagenicity and Carcinogenicity: Predicting the potential of a substance to cause genetic mutations or cancer. nih.gov

Organ Toxicity: Assessing the risk of damage to specific organs. nih.gov

Environmental Fate: Modeling how the dye will behave in the environment, including its persistence, bioaccumulation, and potential for degradation. upf.edu

The development of FAIR (Findable, Accessible, Interoperable, and Reusable) principles for toxicological models is a significant step forward. upf.eduresearchgate.net This initiative aims to make predictive models and their underlying data more transparent, reproducible, and accessible to researchers and regulatory agencies, thereby increasing their acceptance and use in chemical risk assessment. upf.eduresearchgate.net

Table 2: Key Aspects of In Silico Predictive Toxicology

Aspect Description Relevance to this compound
QSAR Models Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity or properties. Predicts toxicity and environmental effects based on molecular structure. upf.edu
Machine Learning Algorithms like Random Forest and Support Vector Machines are trained on large datasets to create predictive models. frontiersin.org Can be used to model complex toxicological endpoints for dyes. frontiersin.org
FAIR Principles A set of guiding principles to make data and models Findable, Accessible, Interoperable, and Reusable. upf.eduresearchgate.net Enhances the reliability and regulatory acceptance of computational predictions for this compound. upf.eduresearchgate.net

| Hazard Identification | Early identification of potential hazards before a chemical is synthesized or widely used. nih.gov | Allows for early-stage risk assessment and guides safer chemical design. nih.gov |

In silico toxicology offers a cost-effective and ethical approach to prioritize chemicals for further testing and to fill data gaps in safety assessments. nih.govnih.gov

Interdisciplinary Research on Dye-Biomaterial Interactions

Understanding the interactions between dyes and biomaterials is crucial for applications ranging from hair coloring to environmental remediation. mdpi.com Interdisciplinary research combines chemistry, biology, and materials science to explore these complex interactions at a molecular level.

For this compound, a cationic dye, a primary mechanism of interaction involves its electrostatic attraction to negatively charged sites on substrates. In hair dyeing, the cationic dye molecules bind to the anionic sites on the hair's keratin (B1170402) protein, penetrating the cuticle to form stable bonds that result in lasting color. cosmileeurope.eu

In the context of bioremediation, the interaction with biomaterials is harnessed for decontamination. The study using durian shells as an adsorbent for this compound is a prime example. mdpi.com Fourier-transform infrared spectroscopy (FTIR) analysis of the durian shell confirmed the presence of functional groups such as hydroxyl (-OH), carbonyl (-C=O), and ether (-C-O-C) bonds, which can act as binding sites for the dye molecules. mdpi.com This research highlights the potential of waste agricultural products as low-cost, effective biomaterials for removing dyes from wastewater. mdpi.com

Future research in this area will likely focus on:

Developing novel dye-adsorbing biomaterials with enhanced capacity and selectivity.

Investigating the fundamental mechanisms of dye-biopolymer binding to design more efficient and durable systems.

Exploring the use of dye-biomaterial complexes for new applications.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Basic Brown 16’s molecular structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic and aliphatic proton environments, comparing spectral data with reference libraries .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., amine, azo bonds) through absorption bands (e.g., 1500–1600 cm1^{-1} for N=N stretching) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV-Vis detection at λmax (~450–550 nm for azo dyes). Calibrate against certified standards .

Q. How can researchers design reproducible synthesis protocols for this compound at the laboratory scale?

Methodological Answer:

  • Reaction Optimization : Apply factorial design (e.g., Taguchi method) to test variables (temperature, pH, stoichiometry). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use recrystallization (solvent selection based on solubility tests) or column chromatography (silica gel, gradient elution) to isolate the compound .
  • Documentation : Follow IUPAC guidelines for reporting reaction conditions, yields, and characterization data to ensure reproducibility .

Q. What statistical approaches are suitable for resolving contradictions in spectroscopic or toxicity data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR + HPLC + elemental analysis) .
  • Error Analysis : Calculate confidence intervals for replicate measurements. Apply Grubbs’ test to identify outliers .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or methodological inconsistencies (e.g., solvent effects on UV-Vis spectra) .

Advanced Research Questions

Q. How can computational modeling predict the environmental degradation pathways and byproducts of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model bond dissociation energies to predict cleavage sites under UV light or microbial action .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with environmental matrices (e.g., soil, water) to assess persistence .
  • Validation : Compare computational predictions with experimental LC-MS/MS data from controlled degradation studies .

Q. What experimental frameworks are effective for studying the mechanistic toxicity of this compound in model organisms?

Methodological Answer:

  • In Vitro Assays : Use cell lines (e.g., HepG2 for hepatotoxicity) to measure IC50_{50} values via MTT assays. Include positive/negative controls .
  • In Vivo Models : Design dose-response studies in zebrafish (Danio rerio) to assess acute/chronic effects. Apply OECD guidelines for ethical reporting .
  • Omics Integration : Combine transcriptomics and metabolomics to identify dysregulated pathways (e.g., oxidative stress biomarkers) .

Q. How can researchers optimize adsorption studies of this compound onto novel nanomaterials while addressing data variability?

Methodological Answer:

  • Isotherm Modeling : Fit data to Langmuir/Freundlich models using nonlinear regression. Compare Akaike Information Criterion (AIC) values to select the best-fit model .
  • Surface Characterization : Use BET analysis and SEM-EDS to correlate adsorption capacity with material properties (e.g., porosity, functional groups) .
  • Robustness Testing : Vary experimental conditions (pH, ionic strength) to assess reproducibility. Report relative standard deviations (RSD) for triplicate trials .

Methodological Frameworks for Rigorous Research

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research goals .
  • Data Integrity : Use electronic lab notebooks (ELNs) for real-time data logging and version control .
  • Ethical Compliance : For studies involving biological systems, adhere to institutional review board (IRB) protocols for humane endpoints and data anonymization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.